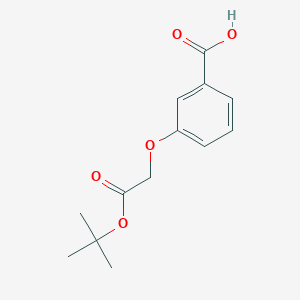3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid
CAS No.: 313709-63-6
Cat. No.: VC2038743
Molecular Formula: C13H16O5
Molecular Weight: 252.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 313709-63-6 |
|---|---|
| Molecular Formula | C13H16O5 |
| Molecular Weight | 252.26 g/mol |
| IUPAC Name | 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]benzoic acid |
| Standard InChI | InChI=1S/C13H16O5/c1-13(2,3)18-11(14)8-17-10-6-4-5-9(7-10)12(15)16/h4-7H,8H2,1-3H3,(H,15,16) |
| Standard InChI Key | BRTRVSNTDAQAIJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)COC1=CC=CC(=C1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)COC1=CC=CC(=C1)C(=O)O |
Introduction
Physical and Chemical Properties
Basic Properties
3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid possesses specific physical and chemical properties that determine its behavior in various applications and reactions.
Table 1: Basic Physical and Chemical Properties
Structural Identification
Modern analytical techniques provide several means to identify and characterize this compound. The structural data assists in confirming its identity and purity for research applications.
Table 2: Structural Identifiers
| Identifier | Value | Reference |
|---|---|---|
| InChI | InChI=1S/C13H16O5/c1-13(2,3)18-11(14)8-17-10-6-4-5-9(7-10)12(15)16/h4-7H,8H2,1-3H3,(H,15,16) | |
| InChIKey | BRTRVSNTDAQAIJ-UHFFFAOYSA-N | |
| SMILES | CC(C)(C)OC(=O)COC1=CC=CC(=C1)C(=O)O |
Stability Profile
Synthesis and Preparation
Synthetic Routes
The synthesis of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid typically involves the esterification of benzoic acid derivatives. A common method employs the reaction of 3-hydroxybenzoic acid with tert-butyl bromoacetate in the presence of a base.
The general synthetic pathway involves:
-
Activation of 3-hydroxybenzoic acid with a suitable base (commonly potassium carbonate)
-
Nucleophilic substitution reaction with tert-butyl bromoacetate
-
Formation of the ether linkage between the phenolic oxygen and the bromoacetate
-
Isolation and purification of the final product
Reaction Conditions
The optimal reaction conditions for the synthesis of this compound are critical for achieving high yields and purity.
Table 3: Typical Reaction Conditions for Synthesis
| Parameter | Condition | Reference |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | |
| Base | Potassium carbonate | |
| Temperature | Elevated (typically 50-80°C) | |
| Reaction Time | Several hours | |
| Purification Method | Column chromatography or recrystallization |
Industrial Production Methods
For larger-scale production, the synthetic process may be optimized to improve efficiency and yield. Industrial methods often employ:
-
Continuous flow reactors for consistent product quality
-
Automated systems for precise control of reaction parameters
-
Advanced purification techniques including recrystallization and chromatography
-
Process optimization to minimize by-product formation and maximize yield
Chemical Reactivity
Types of Reactions
3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid can participate in various chemical reactions due to its multiple functional groups. The main types of reactions include:
-
Oxidation Reactions: The compound can undergo oxidation, particularly involving the benzylic positions.
-
Reduction Reactions: The carbonyl groups can be reduced to form corresponding alcohols.
-
Substitution Reactions: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different functional groups.
-
Hydrolysis Reactions: The tert-butyl ester group can undergo hydrolysis under acidic or basic conditions .
Common Reagents and Conditions
Various reagents can be employed for transformations of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid:
Table 4: Common Reagents for Chemical Transformations
Reaction Mechanisms
The reaction mechanisms for transformations of this compound follow established organic chemistry principles. For example, the hydrolysis of the tert-butyl ester proceeds via nucleophilic attack on the carbonyl carbon, followed by elimination of tert-butanol. This mechanism is particularly relevant in synthetic applications where selective deprotection is required .
Applications and Uses
Research Applications
3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid serves several important functions in research settings:
-
Synthetic Intermediate: Used as a building block in the synthesis of more complex molecules, particularly in multi-step organic synthesis pathways.
-
Biochemical Studies: Employed in investigations of enzyme interactions and metabolic pathways.
-
Pharmaceutical Research: Utilized in the development of potential therapeutic compounds.
Industrial Applications
In industrial contexts, this compound finds applications in:
-
Polymer Chemistry: Used in the synthesis of specialty polymers and resins.
-
Chemical Manufacturing: Serves as an intermediate in the production of various industrial chemicals.
-
Materials Science: Potential applications in the development of functional materials with specific properties.
*STOT-SE: Specific Target Organ Toxicity - Single Exposure
Comparison with Structural Analogs
Positional Isomers
3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid has several structural analogs with different substitution patterns on the benzoic acid core:
Table 6: Comparison with Positional Isomers
Structure-Activity Relationships
The position of the substituent on the benzoic acid ring can significantly affect the compound's properties:
-
Meta-substituted derivative (3-position): The subject of this review, with its unique reactivity profile due to the electronic effects of meta-substitution.
-
Ortho-substituted derivative (2-position): Potential for intramolecular interactions between the substituent and the carboxylic acid group, which may affect reactivity and conformation .
-
Para-substituted derivative (4-position): Different electronic distribution compared to meta and ortho isomers, potentially leading to different reactivity patterns and biological activities.
These structural differences can lead to significant variations in physicochemical properties, reactivity patterns, and potential biological activities, underscoring the importance of position-specific effects in benzoic acid derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume